molecular formula C36H63N11O14 B12407312 Gadgvgksal

Gadgvgksal

Cat. No.: B12407312
M. Wt: 874.0 g/mol
InChI Key: BHNOZWURKNUQLJ-IEPHIUIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gadgvgksal is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the identity and purity of the peptide .

Chemical Reactions Analysis

Types of Reactions

Gadgvgksal primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated sequences or peptides with incomplete deprotection, which are typically removed during purification .

Mechanism of Action

Gadgvgksal exerts its effects by binding to human leukocyte antigen (HLA) molecules, specifically HLA-C*08:02. This complex is then presented on the surface of cancer cells, where it is recognized by TCRs on CD8+ T cells. The binding of TCRs to the this compound-HLA complex activates the T cells, leading to the targeted killing of cancer cells expressing the KRAS G12D mutation .

Biological Activity

Gadgvgksal, a 10-mer peptide derived from the mutant KRAS G12D, has garnered significant attention in cancer immunotherapy due to its potential as an immunogenic neoantigen. This article delves into its biological activity, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

  • Chemical Structure : this compound (CAS No.: 199477-24-2) has a molecular formula of C₃₆H₆₃N₁₁O₁₄ and a molecular weight of 873.95 g/mol. Its sequence is Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu.
  • Target : It primarily targets the immune system as a neoantigen for T cell recognition in cancer therapy.

This compound acts as a neoantigen by binding to specific Human Leukocyte Antigen (HLA) molecules, facilitating T cell receptor (TCR) recognition. The peptide can refold with HLA-C*05:01, which is crucial for presenting the KRAS G12D mutation to T cells, thereby eliciting an immune response against tumor cells expressing this mutation .

In Vitro Studies

Research indicates that this compound can induce cytokine secretion and cytotoxicity in T cells when co-cultured with tumor cells expressing the KRAS G12D mutation. For instance:

  • TCR Recognition : Studies have shown that TCRs specific to this compound exhibit distinct binding affinities and mechanisms compared to wild-type peptides. This specificity is essential for effective anti-tumor responses .
  • Cytokine Secretion : TCR-T cells engineered to express receptors targeting this compound demonstrated significant secretion of interferon-gamma (IFN-γ) upon stimulation with the peptide, indicating robust T cell activation .

Case Study 1: TCR-T Cell Efficacy

A recent study explored the efficacy of TCR-T cells engineered to recognize KRAS G12D peptides, including this compound. The findings revealed:

  • Cytotoxic Activity : TCR-T cells exhibited potent cytotoxic effects against PANC-1 cells, which express HLA-A*11:01 and the KRAS G12D mutation. The half-maximal effective concentration (EC50) for these interactions was approximately 600 nM .
  • Clinical Implications : These results underscore the potential of using this compound in developing personalized cancer immunotherapies.

Case Study 2: Structural Insights

Another research effort focused on the structural basis for T cell recognition of neoantigens like this compound. Key insights include:

  • Binding Dynamics : The study characterized the interaction between TCRs and the KRAS G12D peptide presented by HLA molecules. It highlighted how subtle changes in peptide conformation affect TCR binding affinity and specificity .
  • Electrostatic Interactions : Enhanced electrostatic interactions were noted between mutant peptides and TCRs, contributing to their selective recognition over wild-type counterparts .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Study ReferencePeptide SequenceHLA RestrictionEC50 (nM)Observations
This compoundHLA-C*05:01-Immunogenic neoantigen
This compoundHLA-A*11:01600Effective TCR-T cell response
This compoundHLA-C*08:0263Binding dynamics studied

Properties

Molecular Formula

C36H63N11O14

Molecular Weight

874.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C36H63N11O14/c1-17(2)11-23(36(60)61)45-31(55)20(6)42-34(58)24(16-48)46-33(57)21(9-7-8-10-37)43-26(50)14-40-35(59)29(18(3)4)47-27(51)15-39-32(56)22(12-28(52)53)44-30(54)19(5)41-25(49)13-38/h17-24,29,48H,7-16,37-38H2,1-6H3,(H,39,56)(H,40,59)(H,41,49)(H,42,58)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,51)(H,52,53)(H,60,61)/t19-,20-,21-,22-,23-,24-,29-/m0/s1

InChI Key

BHNOZWURKNUQLJ-IEPHIUIFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.